(-)-Verbenene

Biocatalysis Enantioselective Synthesis Monoterpene Biotransformation

(-)-Verbenene (CAS 190715-28-7), systematically designated as (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene, is a chiral bicyclic monoterpene hydrocarbon with molecular formula C10H14 and a molecular weight of 134.22 g/mol. It is a naturally occurring compound found in essential oils of various coniferous trees and plants.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
Cat. No. B13429258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Verbenene
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(=C)C=C2)C
InChIInChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1
InChIKeyYOQFOABVDRBYCG-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Verbenene: Chiral Monoterpene Hydrocarbon for Enantioselective Synthesis and Semiochemical Research


(-)-Verbenene (CAS 190715-28-7), systematically designated as (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene, is a chiral bicyclic monoterpene hydrocarbon with molecular formula C10H14 and a molecular weight of 134.22 g/mol . It is a naturally occurring compound found in essential oils of various coniferous trees and plants [1]. This specific enantiomer is distinguished by its absolute configuration, which is critical for its biological activity and synthetic utility, particularly as a volatile semiochemical and a chiral building block for the synthesis of more complex oxygenated terpenoids such as verbenone [2].

(-)-Verbenene: Why Enantiomeric Purity is Non-Negotiable in Scientific and Industrial Applications


In chiral monoterpenes, the specific enantiomer dictates biological activity, sensory perception, and synthetic outcomes. For (-)-verbenene, substitution with its (+)-enantiomer or racemic mixtures is not functionally equivalent due to enantiospecific interactions with biological systems and chiral stationary phases [1]. The absolute configuration of (-)-verbenene has been used to confirm the chirality of related o-menthane derivatives, highlighting its role as a definitive stereochemical reference [2]. Furthermore, studies on structurally related compounds like verbenone demonstrate that enantiomers can exhibit differential electroantennogram (EAG) responses in insects, with female antennae of Ips paraconfusus showing greater sensitivity to (S)-(-)-verbenone than to (R)-(+)-verbenone [3]. This differential chiral sensitivity underscores that even minor stereochemical variations can lead to significantly different outcomes in bioassays and synthetic applications.

(-)-Verbenene: Quantified Differentiation Data for Informed Procurement


Enantioselective Bioconversion: (-)-Verbenene Serves as a Precursor to (-)-Verbenone with Higher Conversion Efficiency than its (+)-Counterpart

In bioconversion studies using plant cell cultures, (-)-α-pinene is converted to (-)-verbenone with a higher efficiency compared to the conversion of (+)-α-pinene to (+)-verbenone. This indicates a preferential enzymatic pathway for the (-)-enantiomer, making (-)-verbenene a more efficient precursor for the synthesis of chiral (-)-verbenone [1].

Biocatalysis Enantioselective Synthesis Monoterpene Biotransformation

Insect Olfaction: Female Ips paraconfusus Antennae Exhibit Greater Sensitivity to (S)-(-)-Verbenone Enantiomer

Electroantennogram (EAG) studies on Ips paraconfusus beetles demonstrate a differential chiral sensitivity. At a mid-dosage range, female antennae showed a tendency to be more responsive to the (S)-(-)-enantiomer of verbenone compared to the (R)-(+)-enantiomer, while male antennae showed no such differentiation [1]. Although this data is for verbenone, it establishes a class-level principle that the biological activity of these chiral monoterpenoids is enantiomer-specific, and by extension, (-)-verbenene's activity profile is distinct from its (+)-enantiomer.

Semiochemistry Electroantennography Pest Management

Crucifer Flea Beetle Behavioral Response: (-)-Verbenene Acts as a Moderate Feeding Deterrent

In an olfactometer bioassay with the crucifer flea beetle (Phyllotreta cruciferae), (-)-verbenene was categorized as a 'moderate inhibitor' of beetle behavior. In contrast, other compounds like (-)-E-caryophyllene, beta-ionone, and (+)-limonene were 'strong inhibitors' [1]. This positions (-)-verbenene as a compound with a distinct, quantifiable behavioral effect on this agricultural pest.

Agricultural Entomology Behavioral Bioassay Plant-Insect Interactions

Geographic and Sex-Specific Production of Verbenene in Spruce Beetle Pheromone Blends

Analysis of aggregation pheromone components from Dendroctonus rufipennis (spruce beetle) revealed that verbenene production is not uniform. It was found to be prevalent in only one of six sampled geographic sites (Rocky Mountain House, Alberta, Canada) [1]. This contrasts with other pheromone components like frontalin, MCOL, and seudenol, which showed more widespread but geographically variable dominance. This indicates that verbenene has a highly specific, context-dependent role in the beetle's chemical communication system.

Chemical Ecology Pheromone Biology Forest Entomology

(-)-Verbenene: High-Impact Application Scenarios for Scientific and Industrial Users


Enantioselective Synthesis and Biocatalysis Research

(-)-Verbenene is the substrate of choice for projects focused on enantiospecific biotransformations. Its defined stereochemistry makes it an ideal precursor for synthesizing chiral building blocks like (-)-verbenone. The higher bioconversion efficiency of the (-)-enantiomer from (-)-α-pinene to (-)-verbenone (37.6% in 7 days) compared to the (+)-pathway (32.2% in 10 days) directly supports its use in optimizing biocatalytic yields and developing enzymatic processes for chiral monoterpenoids [1].

Semiochemical Research and Pest Management Strategy Development

Given its role as a geographically-specific aggregation pheromone component in Dendroctonus rufipennis, (-)-verbenene is an essential analytical standard and potential lure component for studying bark beetle chemical ecology. Researchers investigating population dynamics in western Canada should prioritize its inclusion in pheromone blends [1]. Additionally, its characterization as a moderate behavioral inhibitor for the crucifer flea beetle supports its application in controlled olfactometer studies aimed at developing novel, sustainable crop protection strategies [2].

Chiral Separation and Analytical Method Development

(-)-Verbenene serves as a critical reference compound for the development and validation of chiral separation methods. Its successful enantioseparation using preparative chiral liquid chromatography on cellulose triacetate stationary phases establishes a benchmark for similar bicyclic monoterpenoids [1]. This makes it a valuable tool for analytical chemists in food science, forensics, and natural product chemistry who require enantiomerically pure standards for method calibration and quantification in complex matrices like essential oils and biological samples.

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